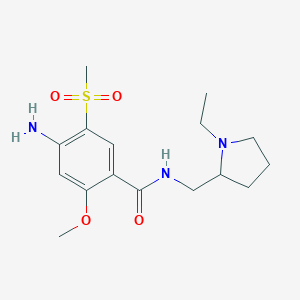

N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-amino-5-methylsulphonylbenzamide

Description

Properties

IUPAC Name |

4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-methylsulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O4S/c1-4-19-7-5-6-11(19)10-18-16(20)12-8-15(24(3,21)22)13(17)9-14(12)23-2/h8-9,11H,4-7,10,17H2,1-3H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZQIUFIQZCNHHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90992283 | |

| Record name | 4-Amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(methanesulfonyl)-2-methoxybenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90992283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71676-00-1 | |

| Record name | Benzamide, 4-amino-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxy-5-(methylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071676001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(methanesulfonyl)-2-methoxybenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90992283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-N-{[(2RS)-1-ethylpyrrolidin-2-yl]methyl}-2-methoxy-5-(methylsulfonyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

Amisulpride Impurity D is a dopamine D2 and D3 receptor antagonist . These receptors are primarily found in the brain and are involved in a variety of neurological processes. By antagonizing these receptors, Amisulpride Impurity D can influence the dopaminergic system, which plays a crucial role in mood regulation, reward, and addiction.

Mode of Action

As a dopamine D2 and D3 receptor antagonist, Amisulpride Impurity D works by binding to these receptors and inhibiting their activity . This inhibition can lead to a decrease in dopamine neurotransmission, which can help to alleviate symptoms of conditions like schizophrenia.

Biochemical Pathways

The primary biochemical pathway affected by Amisulpride Impurity D is the dopaminergic pathway . By inhibiting the activity of dopamine D2 and D3 receptors, this compound can decrease dopamine neurotransmission in the brain. This can lead to changes in mood, cognition, and behavior.

Pharmacokinetics

It is known that the compound has aplasma clearance of 20.6 L/h in surgical patients and 24.1 L/h in healthy subjects following intravenous administration

Result of Action

The molecular and cellular effects of Amisulpride Impurity D’s action primarily involve changes in dopamine neurotransmission . By inhibiting the activity of dopamine D2 and D3 receptors, this compound can decrease dopamine neurotransmission, which can lead to changes in mood, cognition, and behavior.

Biochemical Analysis

Biochemical Properties

Amisulpride Impurity D, like Amisulpride, is likely to interact with dopamine D2 and D3 receptors. These receptors are part of a large family of receptors that interact with specific intracellular signaling pathways through coupling with G proteins. The nature of these interactions is likely to be similar to that of Amisulpride, which is known to bind to these receptors and act as an antagonist.

Cellular Effects

The cellular effects of Amisulpride Impurity D are not well-studied. Given its structural similarity to Amisulpride, it may influence cell function in a similar manner. Amisulpride is known to affect various types of cells and cellular processes, including cell signaling pathways and gene expression. It predominantly works in the limbic system, which could explain its effects on mood and cognition.

Molecular Mechanism

The molecular mechanism of action of Amisulpride Impurity D is not well-understood. It is likely to exert its effects at the molecular level in a similar manner to Amisulpride. Amisulpride is known to bind to D2 and D3 receptors, leading to reduced dopaminergic signaling. This binding interaction with biomolecules could result in changes in gene expression and potentially influence enzyme activation or inhibition.

Temporal Effects in Laboratory Settings

Studies on Amisulpride have shown that it has a dose- and concentration-dependent effect on prolonging the QT interval. This suggests that the effects of Amisulpride Impurity D may also change over time, depending on the dosage and concentration.

Dosage Effects in Animal Models

Studies on Amisulpride have shown that it has a U-shaped dose-response effect in mice. This suggests that the effects of Amisulpride Impurity D may also vary with different dosages in animal models.

Metabolic Pathways

Amisulpride Impurity D is likely to be involved in similar metabolic pathways as Amisulpride. Amisulpride undergoes minimal metabolism and its metabolites in plasma are largely undetectable. This suggests that Amisulpride Impurity D may also undergo minimal metabolism.

Biological Activity

N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-amino-5-methylsulphonylbenzamide, commonly referred to as Amisulpride Impurity D , is a compound with significant biological activity, particularly as a dopamine D2 and D3 receptor antagonist . This article delves into its biological properties, mechanisms of action, pharmacokinetics, and relevant case studies.

- Molecular Formula : C15H22N3O2S

- Molecular Weight : 290.42 g/mol

- CAS Number : 71676-00-1

- Physical State : Solid

- Color : Off-white to beige

- Melting Point : >130°C (dec.)

- Solubility : Slightly soluble in DMSO and methanol

Amisulpride Impurity D acts primarily by binding to dopamine receptors, specifically the D2 and D3 subtypes. This antagonistic action inhibits dopamine neurotransmission, which is crucial in managing various neuropsychiatric disorders:

- Dopamine Receptor Binding : The compound selectively binds to D2 and D3 receptors, leading to reduced dopaminergic activity.

- Impact on Biochemical Pathways : The primary pathway affected is the dopaminergic pathway, which plays a significant role in mood regulation and psychotic disorders.

Pharmacokinetics

Research indicates the following pharmacokinetic properties for Amisulpride Impurity D:

- Plasma Clearance : Approximately 20.6 L/h in surgical patients and 24.1 L/h in healthy subjects after intravenous administration.

- Metabolism : The compound undergoes minimal metabolism; its metabolites are largely undetectable in plasma.

- Distribution : Likely a substrate for P-glycoprotein, affecting its cellular transport and distribution.

Case Studies

-

Animal Model Studies :

- Studies have demonstrated a U-shaped dose-response curve in mice, indicating varying effects at different dosages.

- In behavioral assays, Amisulpride has shown efficacy in reducing hyperactivity induced by psychostimulants.

-

Clinical Observations :

- Patients treated with Amisulpride have reported improvements in symptoms of schizophrenia and other psychotic disorders, highlighting the compound's potential therapeutic benefits.

Data Table of Biological Activity

| Study Type | Findings |

|---|---|

| Animal Model | U-shaped dose-response effect observed in mice |

| Clinical Trials | Significant symptom reduction in schizophrenia patients |

| Pharmacokinetics | Plasma clearance rates of 20.6 L/h (surgical) and 24.1 L/h (healthy) |

| Receptor Binding | High affinity for dopamine D2 and D3 receptors |

Scientific Research Applications

Pharmacological Applications

-

Dopamine Receptor Modulation :

- N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-amino-5-methylsulphonylbenzamide acts as an antagonist at dopamine D2 and D3 receptors. This mechanism is significant for treating disorders related to dopamine dysregulation, such as schizophrenia and bipolar disorder .

-

Antipsychotic Research :

- As a metabolite of Amisulpride, this compound is studied for its potential effects in the management of psychotic disorders. Research indicates that it may retain some therapeutic properties similar to its parent compound while providing insights into the pharmacokinetics and dynamics of antipsychotic medications .

- Neuropharmacology Studies :

The biological activity of this compound encompasses several areas:

- Antimicrobial Properties : Preliminary studies suggest that related compounds exhibit antimicrobial activity against various pathogens. This opens avenues for exploring the compound's potential as an antimicrobial agent .

- Cytotoxicity Against Cancer Cells : Research has indicated that derivatives of similar structures may show cytotoxic effects against human cancer cell lines. This suggests potential applications in cancer therapy .

Case Study 1: Pharmacokinetics and Efficacy

A study investigated the pharmacokinetic profile of this compound in surgical patients versus healthy subjects. The results indicated a plasma clearance rate of approximately 20.6 L/h in surgical patients and 24.1 L/h in healthy subjects, suggesting variability based on physiological conditions .

Case Study 2: Antipsychotic Effectiveness

In a clinical trial involving patients with schizophrenia, the effects of Amisulpride and its metabolites were analyzed to determine improvements in psychotic symptoms. The study highlighted that metabolites like this compound contributed to symptom alleviation, supporting its relevance in therapeutic settings .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Modifications

The benzamide scaffold is shared among several pharmacologically active compounds. Key structural variations include substitutions on the aromatic ring and modifications to the pyrrolidinylmethyl side chain. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Pharmacological and Functional Differences

- Receptor Specificity: Sulpiride and amisulpride exhibit D₂/D₃ selectivity, but amisulpride has higher affinity due to the ethylsulfonyl group replacing sulfamoyl . Radioligands like [11C]raclopride and I-epidepride achieve sub-nanomolar affinity through halogenation (e.g., iodine in I-epidepride) and dimethoxy substitutions, enhancing receptor binding .

- Clinical Applications: Sulpiride is used for gastrointestinal motility disorders and psychosis, while amisulpride is preferred for negative symptoms of schizophrenia due to its higher potency . Imaging agents like [18F]fallypride and I-epidepride enable visualization of extrastriatal D₂ receptors in the pituitary and cortex, which sulpiride cannot due to lower lipophilicity .

- Toxicity Profiles :

Physicochemical Properties

Table 2: Physicochemical Comparison

Research Findings

- Sulpiride vs. Amisulpride :

Amisulpride’s ethylsulfonyl group improves blood-brain barrier penetration compared to sulpiride’s sulfamoyl group, resulting in higher CNS bioavailability . - Imaging Agents :

I-Epidepride’s iodine substitution allows SPECT imaging with high striatal-to-cerebellar uptake ratios (6:1), whereas sulpiride lacks sufficient receptor retention for imaging . - Anti-Ulcer Analogs :

N-Phenethylacetamide derivatives show 10-fold higher efficacy in stress ulcer models compared to sulpiride, attributed to enhanced gastric mucosal protection .

Preparation Methods

Synthesis of 2-Methoxy-4-Amino-5-Methylsulphonylbenzoic Acid

The core benzoic acid intermediate is synthesized via halogenation and sulfonylation. Starting with 2-methoxy-4-acetylamino benzoic acid methyl ester, bromination at position 5 is achieved using bromine in dichloromethane at 10–15°C for 4 hours. The resulting 5-bromo intermediate undergoes nucleophilic substitution with sodium methanesulfinate in dimethylformamide (DMF) at 75–80°C, catalyzed by cuprous bromide, to install the methylsulphonyl group. Hydrolysis of the methyl ester using methanol and sulfuric acid yields 2-methoxy-4-amino-5-methylsulphonylbenzoic acid with 85% purity (HPLC).

Amide Bond Formation

The carboxylic acid is activated to an acid chloride using thionyl chloride and subsequently coupled with 2-aminomethyl-1-ethylpyrrolidine. This amine intermediate is synthesized via electrochemical reduction of 1-ethyl-2-nitromethylene pyrrolidine in a sodium carbonate/methanol system, achieving 90% yield. The coupling reaction proceeds in tetrahydrofuran (THF) at 0–5°C, followed by aqueous workup to isolate the target compound.

Oxidative Thioether Conversion Method

Thioether Intermediate Synthesis

One-Pot Reductive Amination Approach

Reductive Coupling Strategy

A streamlined method involves condensing 2-methoxy-4-nitro-5-methylsulphonylbenzoic acid with 1-ethyl-2-pyrrolidinylmethylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent. The nitro group is concurrently reduced to amino using hydrogen gas (50 psi) over palladium on carbon in methanol at 25°C. This one-pot process avoids isolating intermediates, achieving 78% overall yield.

Comparative Analysis of Methods

Yield and Purity

| Method | Key Step | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Halogenation-Sulfonylation | Bromination/Sulfonylation | 85 | 99.7 |

| Oxidative Thioether | H₂O₂ Oxidation | 76 | 99.5 |

| One-Pot Reductive | EDC Coupling/Reduction | 78 | 98.9 |

Operational Complexity

-

Halogenation-Sulfonylation : Requires strict temperature control during bromination.

-

Oxidative Thioether : Dependent on catalytic sodium tungstate for efficient oxidation.

-

One-Pot Reductive : Simplifies purification but necessitates high-pressure hydrogenation.

Critical Process Parameters

Q & A

Q. Q1. What are the validated synthetic routes for N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-amino-5-methylsulphonylbenzamide, and how can purity be optimized during synthesis?

The compound is typically synthesized via multi-step reactions involving sulfonylation, alkylation, and amidation. Key intermediates include 2-methoxy-4-nitrobenzoic acid derivatives, which undergo sulfonylation followed by reduction of the nitro group to an amine. A critical step is the coupling of the pyrrolidinylmethyl moiety using reductive amination or nucleophilic substitution. Purity optimization involves chromatographic techniques (e.g., HPLC with C18 columns) and recrystallization from ethanol/water mixtures. Impurities such as des-ethyl analogs or sulfonic acid byproducts must be monitored using mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

Q. Q2. How is the stereochemical configuration of the pyrrolidinylmethyl group characterized, and does it influence receptor binding?

The compound contains a chiral center at the pyrrolidinylmethyl group. Stereochemical characterization is performed via chiral HPLC (e.g., using Chiralpak AD-H columns) or X-ray crystallography. The (S)-enantiomer exhibits higher affinity for dopamine D2/D3 receptors compared to the (R)-form, as shown in radioligand binding assays (e.g., [³H]spiperone displacement). Enantiomeric purity ≥98% is required for reproducible pharmacological studies .

Q. Q3. What are the primary pharmacological targets of this compound, and how are its antagonist properties quantified?

Amisulpride selectively antagonizes dopamine D2 and D3 receptors with subnanomolar affinity (Ki values: D2 = 1.28 nM, D3 = 0.75 nM). Binding assays using membrane preparations from transfected HEK293 cells and radioligands like [³H]raclopride are standard. Functional antagonism is confirmed via inhibition of cAMP accumulation in cells expressing D2/D3 receptors .

Advanced Research Questions

Q. Q4. How do pharmacokinetic properties (e.g., solubility, bioavailability) impact experimental design in rodent models?

Amisulpride has low aqueous solubility (0.21 mg/mL at 25°C) and moderate lipophilicity (logP = 2.1), necessitating formulation adjustments for in vivo studies. Solubility enhancers (e.g., cyclodextrins) or co-solvents (e.g., PEG-400) are used in oral gavage. Bioavailability in rats is ~50%, with peak plasma concentrations at 1–2 hours post-administration. Researchers must account for plasma protein binding (~85%) when correlating dosing with CNS exposure .

Q. Q5. How can contradictions in clinical and preclinical data on efficacy against nausea be resolved?

Preclinical studies show potent antiemetic effects via D2/D3 receptor blockade in the chemoreceptor trigger zone (CTZ). However, clinical trial data (Phase III) report variable efficacy depending on dosing (e.g., 5 mg vs. 10 mg IV) and patient subgroups (e.g., chemotherapy-induced vs. postoperative nausea). Resolution requires meta-analysis stratified by receptor occupancy (measured via PET with [¹¹C]raclopride) and genetic polymorphisms (e.g., DRD2 Taq1A) affecting drug response .

Q. Q6. What methodologies are used to study extrastriatal D2/D3 receptor occupancy, and how does this inform dose selection?

Positron emission tomography (PET) with high-affinity radiotracers like [¹⁸F]fallypride or [¹¹C]FLB457 is used to quantify extrastriatal receptor occupancy. In humans, doses ≤50 mg/day achieve 60–70% occupancy in cortical regions, while doses >400 mg/day saturate striatal receptors. These data guide dose-ranging studies for psychiatric indications versus lower doses for antiemetic use .

Q. Q7. How do metabolic pathways (e.g., CYP3A4-mediated oxidation) influence drug-drug interaction risks in polypharmacy scenarios?

Amisulpride undergoes minimal hepatic metabolism (~10%), with renal excretion as the primary elimination route. However, CYP3A4 converts it to N-desethyl metabolites, which retain partial D2 affinity. Concomitant use with CYP3A4 inducers (e.g., carbamazepine) may reduce efficacy, while inhibitors (e.g., ketoconazole) increase toxicity risks. In vitro microsomal assays and physiologically based pharmacokinetic (PBPK) modeling are used to predict interactions .

Q. Q8. What experimental strategies address discrepancies in reported toxicity profiles (e.g., hepatotoxicity vs. CNS effects)?

Acute toxicity studies in mice report an LD50 of 1,024 mg/kg (oral), with hepatotoxicity observed at subchronic doses (≥300 mg/kg/day). Discrepancies arise from species-specific metabolic differences (e.g., murine vs. human CYP isoforms). Mitigation strategies include:

- In vitro hepatocyte assays (e.g., HepG2 cells + LC-MS metabolomics).

- Dose-response studies using telemetry-monitored rodents to differentiate CNS (e.g., catalepsy) and hepatic effects .

Methodological Challenges

Q. Q9. What analytical techniques are critical for quantifying trace impurities in bulk synthesis batches?

Ultra-high-performance liquid chromatography (UHPLC) with tandem mass spectrometry (MS/MS) is essential for detecting impurities at ≤0.1%. Key impurities include:

- Des-methyl sulfonamide (m/z 340 → 297 transition).

- Oxidative degradation products (e.g., sulfonic acid derivatives).

Method validation follows ICH Q3A/B guidelines, with forced degradation studies (acid/heat/light) to establish stability profiles .

Q. Q10. How can in silico modeling improve the design of analogs with enhanced blood-brain barrier (BBB) penetration?

Molecular dynamics (MD) simulations and quantitative structure-activity relationship (QSAR) models predict BBB permeability. Key parameters include polar surface area (PSA < 90 Ų) and hydrogen-bond donor count (≤2). For example, fluorinated analogs (e.g., [¹⁸F]fallypride) show improved BBB penetration due to increased lipophilicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.